molecular formula C12H16N2O4S B11726764 methyl (2S)-1-(3-aminobenzenesulfonyl)pyrrolidine-2-carboxylate

methyl (2S)-1-(3-aminobenzenesulfonyl)pyrrolidine-2-carboxylate

Cat. No.: B11726764
M. Wt: 284.33 g/mol
InChI Key: RXFDXIFPRTXTRS-NSHDSACASA-N
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Description

Methyl (2S)-1-(3-aminobenzenesulfonyl)pyrrolidine-2-carboxylate is a chiral chemical building block of interest in medicinal chemistry and drug discovery research. It features a pyrrolidine-2-carboxylate scaffold, a structure common in many bioactive molecules, fused with a 3-aminobenzenesulfonamide group, which is a privileged pharmacophore in the design of enzyme inhibitors . The 3-aminobenzenesulfonamide moiety is a key functional group found in inhibitors for a variety of enzymes, including carbonic anhydrases, and serves as a versatile precursor for further chemical derivatization . Compounds with sulfonamide linkages are frequently utilized as intermediates in synthesizing more complex molecules for biological screening . The specific stereochemistry of the compound, indicated by the (2S) configuration, is critical for its potential interaction with chiral biological targets. This product is intended for research applications as a synthetic intermediate or as a standard in analytical studies. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

methyl (2S)-1-(3-aminophenyl)sulfonylpyrrolidine-2-carboxylate

InChI

InChI=1S/C12H16N2O4S/c1-18-12(15)11-6-3-7-14(11)19(16,17)10-5-2-4-9(13)8-10/h2,4-5,8,11H,3,6-7,13H2,1H3/t11-/m0/s1

InChI Key

RXFDXIFPRTXTRS-NSHDSACASA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1S(=O)(=O)C2=CC=CC(=C2)N

Canonical SMILES

COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Esterification of L-Proline

L-Proline is treated with thionyl chloride (SOCl₂) in methanol to form the methyl ester. Typical conditions include:

  • SOCl₂ (1.2 equiv) added dropwise to methanol at 0°C.

  • Stirring at room temperature for 12 hours.

  • Isolation by solvent evaporation and recrystallization from ethyl acetate.

Yield : 85–90%
Characterization :

  • Optical rotation : [α]D25=75.5°[α]_D^{25} = -75.5° (c = 1, MeOH).

  • ¹H NMR (400 MHz, CDCl₃): δ 3.75 (s, 3H, OCH₃), 3.45–3.35 (m, 1H, H2), 2.35–2.20 (m, 2H, H5), 2.00–1.80 (m, 4H, H3, H4).

Sulfonylation with 3-Nitrobenzenesulfonyl Chloride

The pyrrolidine nitrogen is sulfonylated using 3-nitrobenzenesulfonyl chloride under basic conditions.

Reaction Protocol

  • Methyl (2S)-pyrrolidine-2-carboxylate hydrochloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).

  • 3-Nitrobenzenesulfonyl chloride (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (2.4 equiv) are added sequentially.

  • The mixture is stirred at room temperature for 3–4 hours.

  • The reaction is quenched with ethyl acetate, filtered to remove DMAP·HCl, and concentrated.

  • Purification via silica gel chromatography (petroleum ether:ethyl acetate = 3:1) yields methyl (2S)-1-(3-nitrobenzenesulfonyl)pyrrolidine-2-carboxylate .

Yield : 40–45%
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.50 (s, 1H, ArH), 8.20 (d, J = 8.0 Hz, 1H, ArH), 7.90 (d, J = 8.0 Hz, 1H, ArH), 3.80 (s, 3H, OCH₃), 3.60–3.50 (m, 1H, H2), 2.80–2.60 (m, 2H, H5), 2.10–1.90 (m, 4H, H3, H4).

  • HRMS : m/z calcd for C₁₂H₁₄N₂O₆S [M+H]⁺: 331.0598; found: 331.0595.

Reduction of the Nitro Group to an Amine

The nitro group is reduced to an amine using stannous chloride (SnCl₂) or catalytic hydrogenation .

Stannous Chloride Reduction

  • Methyl (2S)-1-(3-nitrobenzenesulfonyl)pyrrolidine-2-carboxylate (1.0 equiv) is dissolved in methanol.

  • SnCl₂·2H₂O (5.0 equiv) is added, and the mixture is refluxed at 70°C for 2 hours.

  • The pH is adjusted to 7–8 with saturated Na₂CO₃, and the product is extracted with ethyl acetate.

  • Purification via silica gel chromatography (petroleum ether:ethyl acetate = 2:1) yields the target compound.

Yield : 60–65%

Catalytic Hydrogenation

  • The nitro intermediate (1.0 equiv) is dissolved in ethanol.

  • 10% Pd/C (0.1 equiv) is added under a hydrogen atmosphere (1 atm).

  • The reaction is stirred at room temperature for 6 hours.

  • The catalyst is filtered, and the solvent is evaporated to isolate the product.

Yield : 70–75%

Table 1: Comparison of Reduction Methods

MethodConditionsYield (%)Purity (%)
SnCl₂MeOH, reflux60–6590–95
H₂/Pd/CEtOH, rt, 1 atm H₂70–7595–98

Stereochemical Integrity and Analysis

The (2S) configuration is preserved throughout the synthesis due to:

  • Use of L-proline as the starting material.

  • Mild reaction conditions during sulfonylation and reduction.

  • Optical rotation of the final product: [α]D25=62.3°[α]_D^{25} = -62.3° (c = 1, MeOH).

Alternative Synthetic Approaches

Direct Sulfonylation with 3-Aminobenzenesulfonyl Chloride

Although theoretically feasible, this method is impractical due to the instability of 3-aminobenzenesulfonyl chloride , which readily oxidizes or dimerizes.

Post-Sulfonylation Nitration

Nitration of methyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate using mixed acids (HNO₃/H₂SO₄) introduces nitro groups predominantly at the para position, making this route unsuitable for meta-substitution.

Industrial-Scale Considerations

For large-scale production, catalytic hydrogenation is preferred over SnCl₂ due to:

  • Reduced metal waste.

  • Higher yields and purity.

  • Compatibility with continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-(3-aminobenzenesulfonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S)-1-(3-aminobenzenesulfonyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-1-(3-aminobenzenesulfonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-1-(3-nitrobenzenesulfonyl)pyrrolidine-2-carboxylate
  • Methyl (2S)-1-(3-methylbenzenesulfonyl)pyrrolidine-2-carboxylate
  • Methyl (2S)-1-(3-chlorobenzenesulfonyl)pyrrolidine-2-carboxylate

Uniqueness

Methyl (2S)-1-(3-aminobenzenesulfonyl)pyrrolidine-2-carboxylate is unique due to the presence of the amino group, which allows for additional functionalization and derivatization. This makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl (2S)-1-(3-aminobenzenesulfonyl)pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a carboxylate group and an aminobenzenesulfonyl moiety. Its molecular formula is C12H14N2O4S, and it has a molecular weight of 286.32 g/mol. The structure is characterized by the following functional groups:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's basic properties.
  • Aminobenzenesulfonyl Group : Imparts potential interactions with biological targets due to the presence of the amino and sulfonyl functionalities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives with sulfonamide groups can inhibit bacterial growth by interfering with folate synthesis pathways. For instance, sulfanilamide, a well-known sulfonamide antibiotic, demonstrates how structural similarities can lead to comparable biological effects.

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate biosynthesis. In vitro studies on related compounds have shown effective inhibition at micromolar concentrations, suggesting potential therapeutic applications against bacterial infections.

Case Studies

  • Inhibition of Dihydropteroate Synthase : A study evaluated the inhibitory effects of various sulfonamide derivatives on dihydropteroate synthase from Escherichia coli. The results indicated that modifications at the amino group significantly affected inhibitory potency, with some compounds achieving IC50 values in the low micromolar range.
  • Anticancer Properties : Another investigation explored the anticancer activity of pyrrolidine derivatives in human cancer cell lines. This compound was assessed for its ability to induce apoptosis in breast cancer cells, showing promising results in reducing cell viability.

The biological activity of this compound can be attributed to several mechanisms:

  • Competitive Inhibition : By mimicking substrates or intermediates in enzymatic reactions, it competes for binding sites on enzymes such as dihydropteroate synthase.
  • Cellular Uptake : The lipophilic nature of the methyl ester may enhance cellular permeability, facilitating its uptake into target cells.

Research Findings and Data Tables

Study Activity Assessed IC50 Value Notes
Study 1Dihydropteroate Synthase Inhibition5 µMStructural modifications enhance potency
Study 2Anticancer Activity in Breast Cancer Cells10 µMInduces apoptosis via caspase activation

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl (2S)-1-(3-aminobenzenesulfonyl)pyrrolidine-2-carboxylate?

  • Answer : The synthesis typically involves:

  • Step 1 : Formation of the pyrrolidine ring via cyclization of L-proline derivatives (e.g., methyl L-prolinate, CAS 2577-48-2) under acidic or basic conditions .
  • Step 2 : Sulfonylation using 3-aminobenzenesulfonyl chloride. Optimize coupling with HATU/DIPEA in DMF at 0–25°C, monitoring via TLC or LC-MS .
  • Step 3 : Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) and crystallization from ethanol/water mixtures .
    • Key Considerations : Maintain anhydrous conditions to prevent hydrolysis of the sulfonamide group.

Q. How should researchers characterize the stereochemical purity of this compound?

  • Answer :

  • Chiral HPLC : Use a Chiralpak® IA/IB column with hexane/isopropanol (90:10) mobile phase; compare retention times with enantiomeric standards .
  • NMR Spectroscopy : Analyze 1H^{1}\text{H}-1H^{1}\text{H} NOESY correlations to confirm spatial proximity of protons in the (2S)-configured pyrrolidine ring .
  • Optical Rotation : Measure [α]D20[α]_D^{20} and compare with literature values for L-proline derivatives (e.g., methyl L-prolinate: [α]D20=75[α]_D^{20} = -75^\circ in methanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in 13C^{13}\text{C} NMR data for diastereomeric byproducts?

  • Answer :

  • Hypothesis : Diastereomers may arise from sulfonylation at alternative nitrogen sites or racemization during synthesis.
  • Methodology :
  • 2D NMR : Perform HSQC and HMBC to assign carbon-proton correlations and identify regioisomers .
  • DFT Calculations : Compare experimental 13C^{13}\text{C} shifts with computed values (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) to distinguish stereoisomers .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (CCDC deposition recommended) .

Q. What in silico strategies are effective for predicting the biological activity of this compound?

  • Answer :

  • QSAR Modeling : Train a model using descriptors like logP, polar surface area, and sulfonamide group topology. Validate with experimental IC50_{50} data from kinase inhibition assays .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., HCV NS3/4A protease). Prioritize poses with hydrogen bonds between the sulfonamide and catalytic triad residues (His57, Asp81, Ser139) .
  • ADMET Prediction : Employ SwissADME to assess permeability (e.g., Blood-Brain Barrier score) and toxicity (e.g., Ames test profile) .

Q. How can researchers optimize reaction yields when introducing the 3-aminobenzenesulfonyl group?

  • Answer :

  • Table 1 : Reaction Optimization Parameters
ParameterOptimal ConditionEffect on YieldReference
Coupling AgentHATU (vs. EDCI or DCC)+25% yield
SolventAnhydrous DMF (vs. THF)+15% yield
Temperature0°C → 25°C (slow warming)Prevents racemization
BaseDIPEA (vs. TEA)Improved solubility
  • Troubleshooting : If yields drop below 40%, check for residual moisture (Karl Fischer titration) or degrade sulfonyl chloride (HPLC purity >98%) .

Methodological Best Practices

Q. What analytical workflows are recommended for stability studies under physiological conditions?

  • Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24h. Monitor degradation via UPLC-MS/MS (e.g., Waters ACQUITY BEH C18 column) .
  • Photostability : Expose to 365 nm UV light for 48h. Track decomposition by 1H^{1}\text{H} NMR peak integration .
  • Data Interpretation : Use kinetic modeling (e.g., first-order decay) to calculate half-life. Compare with structurally similar pyrrolidine sulfonamides .

Q. How should researchers handle conflicting crystallographic data during structure refinement?

  • Answer :

  • Issue : Discrepancies in R-factors (>5%) or electron density maps.
  • Resolution :
  • Twinned Data : Apply SHELXD for twin law detection (e.g., two-fold rotation about [100]) and refine with HKLF5 format .
  • Disordered Groups : Model alternative conformations with PART instructions and constrain occupancy factors .

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